molecular formula C11H14Cl2N2 B1417208 (2-Methylquinolin-4-yl)methanamine dihydrochloride CAS No. 1171865-21-6

(2-Methylquinolin-4-yl)methanamine dihydrochloride

Cat. No.: B1417208
CAS No.: 1171865-21-6
M. Wt: 245.14 g/mol
InChI Key: AVAORVCXKGFCCA-UHFFFAOYSA-N
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Description

(2-Methylquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.15 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

(2-Methylquinolin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-methylquinoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the amine. The final product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Mechanism of Action

The mechanism of action of (2-Methylquinolin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methyl and methanamine groups.

    2-Methylquinoline: Similar to (2-Methylquinolin-4-yl)methanamine dihydrochloride but without the methanamine and dihydrochloride groups.

    4-Aminoquinoline: Contains an amino group at the 4-position, similar to the methanamine group in this compound.

Uniqueness: this compound is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2-methylquinolin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAORVCXKGFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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